2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine, also known as trans-2-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride, is a chemical compound with the molecular formula and a molecular weight of 224.13 g/mol. This compound is classified as a cyclopropyl amine derivative, notable for its unique structural features that include a pyrazole ring. The compound's CAS number is 1899946-29-2, and it is recognized for its potential applications in medicinal chemistry, particularly in developing central nervous system-active drugs.
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves several key steps:
The reaction conditions are optimized for yield and purity, often requiring careful control of temperature, pressure, and reagent concentrations to maximize efficiency in laboratory settings. While specific industrial methods are not widely documented, scaling up these laboratory techniques is essential for commercial production.
The molecular structure of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine can be represented by the following identifiers:
InChI=1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;;/h4-6,8H,2-3,9H2,1H3;2*1H/t6-,8+;;/m0../s1
CN1C=C(C=N1)C2CC2CN.Cl.Cl
This structure indicates the presence of a cyclopropane ring bonded to a pyrazole moiety, which contributes to its chemical properties and reactivity .
The compound exhibits unique stereochemistry with specific configurations at its chiral centers, influencing its biological activity and interaction with various targets in medicinal chemistry.
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine can participate in several types of chemical reactions:
These reactions expand its utility in synthesizing more complex molecules and exploring its pharmacological potential.
The mechanism of action for 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine primarily involves interactions with central nervous system receptors. It is theorized that the compound may act as an inhibitor or modulator of specific neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders .
Research indicates that compounds with similar structures can influence receptor binding affinities and efficacy, suggesting that this compound may also exhibit similar pharmacodynamic properties.
The compound typically appears as a white or off-white solid powder that is stable at room temperature. It is soluble in various organic solvents but may have limited solubility in water due to its hydrophobic characteristics.
Key chemical properties include:
These properties influence the compound's behavior during synthesis and application in research .
The applications of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine span several fields:
The construction of the cyclopropane ring adjacent to the pyrazole moiety represents a cornerstone in synthesizing 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine. Two predominant methodologies exist: direct cyclopropanation of pyrazole-containing alkenes and functionalization of preformed cyclopropane scaffolds. The Simmons-Smith reaction remains widely employed, utilizing diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) alloy to generate zinc carbenoids in situ that stereospecifically convert vinylpyrazoles to the target cyclopropanes. This method tolerates the 1-methylpyrazole unit’s basic nitrogen and exhibits predictable stereospecificity, where cis-alkenes yield cis-disubstituted cyclopropanes and trans-alkenes yield trans-isomers [3]. Alternative carbene sources include modified zinc reagents (RXZnCH₂Y), where tuning the R group’s steric and electronic properties enhances yield and enantioselectivity for chiral intermediates [8].
For electron-deficient pyrazole alkenes, transition metal-catalyzed cyclopropanation offers superior control. Bismuth (Bi) complexes under blue light irradiation catalyze cyclopropanation via Bi(I)/Bi(III) redox cycles, enabling CH₂ transfer from diiodomethane with reduced byproduct formation [8]. Photoredox-active phosphate carbenoids like (BuO)₂P(O)OZnCH₂I provide stabilized alternatives, facilitating cyclopropanation of sensitive pyrazole alkenes at ambient temperatures [8].
Table 1: Cyclopropanation Methods for Pyrazole-Functionalized Alkenes
Method | Reagent/Catalyst | Yield Range | Stereospecificity | Key Advantage |
---|---|---|---|---|
Simmons-Smith | CH₂I₂/Zn(Cu) | 60–85% | High | Tolerance to basic N-heterocycles |
Bismuth Catalysis | Bi(I)/CH₂I₂/Blue LED | 45–78% | Moderate | Mild conditions, redox-neutral |
Zinc Reagent Tuning | RXZnCH₂Y | 70–92% | High (enantioenriched) | Tunable enantioselectivity |
Phosphate Carbenoid | (BuO)₂P(O)OZnCH₂I | 65–88% | High | Ambient temperature stability |
Cross-coupling methodologies forge bonds between prefunctionalized pyrazole and cyclopropane units. Suzuki-Miyaura coupling excels for linking arylcyclopropanes to 4-halopyrazoles. Potassium cyclopropyltrifluoroborate couples with 4-iodo-1-methylpyrazole under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃), achieving 75–90% yields. This method accommodates electron-rich and electron-poor aryl chlorides, though sterically hindered substrates require bulky phosphine ligands (e.g., SPhos) [8]. Nickel-catalyzed reductive cross-coupling enables direct union of cyclopropylamine derivatives with pyrazolyl electrophiles. Cyclopropylamine N-hydroxyphthalimide (NHP) esters couple with 4-bromo-1-methylpyrazole using NiCl₂·glyme and a manganese reductant, affording the target amine in 68% yield with >20:1 diastereoretention [8].
For sp³-sp³ linkages, alkyl-alkyl Kumada coupling leverages cyclopropylmagnesium bromides and 4-halo-1-methylpyrazoles. Substoichiometric zinc bromide suppresses β-hydride elimination, enabling C-C bond formation in 70–82% yields [8].
Table 2: Cross-Coupling Strategies for Pyrazole-Cyclopropane Bond Formation
Coupling Type | Catalyst System | Electrophile | Nucleophile | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-Iodo-1-methylpyrazole | Cyclopropyltrifluoroborate | 75–90% |
Reductive C–N coupling | NiCl₂·glyme, Mn⁰ | 4-Bromo-1-methylpyrazole | Cyclopropylamine NHP ester | 60–75% |
Kumada | Pd(OAc)₂/ZnBr₂ (cat.) | 4-Chloro-1-methylpyrazole | Cyclopropylmagnesium bromide | 70–82% |
The strained cyclopropane ring’s stereochemistry critically influences the biological activity and synthetic utility of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine. Diastereoselective cyclopropanation leverages chiral auxiliaries or catalysts. Evans’ oxazolidinone controllers appended to cyclopropane carboxylates direct Simmons-Smith reactions, yielding trans-diastereomers with >15:1 selectivity. Enantioselective variants use chiral zinc catalysts like those derived from amino alcohols, achieving enantiomeric excess (ee) values of 80–94% for unfunctionalized alkenes [3] [8].
Radical-mediated ring closures provide complementary stereocontrol. Photoredox-catalyzed intramolecular coupling of 1,3-dihalides bearing pyrazolyl groups generates cyclopropanes through radical-polar crossover. Under iridium photocatalysis (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), visible light irradiation induces halogen abstraction and ring closure, affording cis-1,2-disubstituted cyclopropanes as major diastereomers (dr >10:1) [2] [8]. The 1-methylpyrazole group minimally perturbs stereoselectivity due to its distal location relative to the forming stereocenters.
Table 3: Stereochemical Outcomes in Cyclopropanation Methods
Method | Chiral Element | Major Diastereomer | ee or dr | Mechanistic Basis |
---|---|---|---|---|
Auxiliary-Directed Simmons-Smith | Evans oxazolidinone | trans | dr >15:1 | Chelation-controlled delivery |
Amino Alcohol-Zinc Complex | (S,S)-N-Methylpseudoephedrine | cis or trans | 80–94% ee | Face-blocking in carbenoid transfer |
Photoredox Radical Closure | None (inherent) | cis | dr >10:1 | Conformation-locked transition state |
Translating batch syntheses of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine to manufacturing scales demands innovations in reactor design and process analytics. Telescoped continuous flow systems integrate cyclopropanation and subsequent functionalization. For example, diazomethane-based methylenation in flow mitigates explosion risks via on-demand generation and immediate consumption. A two-stage reactor couples diazomethane generation (from Diazald® and KOH) with alkene cyclopropanation, achieving 85% conversion with residence times under 5 minutes [3] . Crucially, 4-vinyl-1-methylpyrazole feedstock dissolves in inert solvents (e.g., hexane) to minimize side reactions.
Automated purification platforms address challenges in isolating the hydrophilic amine dihydrochloride salt. Coalescing filters enable continuous liquid-liquid extraction, separating the crude amine from dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) reaction mixtures using pH-controlled aqueous washes. Multi-objective Bayesian optimization algorithms simultaneously maximize purity (>99.9%), recovery (>95%), and sustainability (E-factor <5) by modulating:
This machine-learning-driven approach reduces optimization time from weeks to 48–72 hours, as demonstrated for structurally analogous amines like N,N-di-2-ethylhexylamine .
Table 4: Continuous Flow Process Parameters for Key Synthesis Steps
Process Step | Reactor Type | Residence Time | Temperature | Key Performance Metrics |
---|---|---|---|---|
Diazomethane Generation | Tubular (PTFE) | 30–60 seconds | 25–30°C | Conversion: >95% |
Cyclopropanation | Packed-bed (Zn-Cu) | 2–5 minutes | 40–50°C | Yield: 82–88%; Purity: 90% |
Acidic Salt Formation | CSTR | 10–15 minutes | 0–5°C | Recovery: 95%; Purity: >99.9% (after extraction) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1